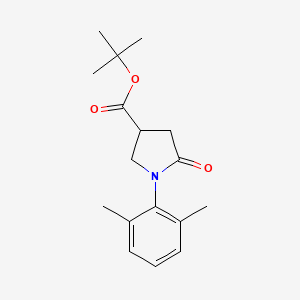

Tert-butyl 1-(2,6-dimethylphenyl)-5-oxopyrrolidine-3-carboxylate

Cat. No. B8366499

M. Wt: 289.4 g/mol

InChI Key: DQATVCILLLCLQE-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08716494B2

Procedure details

To a 2 L, 3-neck flask was added 1-(2,6-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid (93 g, 0.40 mol), anhydrous tert-butanol (60 mL, 0.63 mol), TEA (110 mL, 0.79 mol), DMAP (5.0 g, 41 mmol), and CH2Cl2 (800 mL). After the mixture was cooled in an ice bath under nitrogen atmosphere with mechanical stirring, 2,4,6-trichlorobenzoyl chloride (108 g, 0.443 mol) was added in portions over the course of 15 minutes such that the temperature did not exceed 10° C. After the addition was complete, the ice bath was removed, the mixture was allowed to warm to room temperature and stirred for an additional 14 h. TLC and LCMS indicated complete consumption of starting material and formation of desired product. The mixture was filtered and the filter cake was washed with EtOAc (100 mL) and ether (150 mL). The filtrate was washed with two 200 mL portions of 1 M NaHSO4, four 200 mL portions of saturated aqueous NaHCO3, and brine (100 mL). After drying over MgSO4, the organic phase was treated with 24 g of silica gel, and filtered. The filtrate was concentrated to 250 mL and diluted with hexane. A crystalline precipitate began to form, and an initial crop of 66 g was recovered. The filtrate was recovered and recrystallized (ether/hexanes) to afford a second crop (27 g); overall yield, 93 g (81%). LC-MS Rt (retention time): 2.28 min, MS: (ES) m/z 290 (M+H+).

Quantity

93 g

Type

reactant

Reaction Step One

[Compound]

Name

TEA

Quantity

110 mL

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH3:8])[C:3]=1[N:9]1[C:13](=[O:14])[CH2:12][CH:11]([C:15]([OH:17])=[O:16])[CH2:10]1.[C:18](O)([CH3:21])([CH3:20])[CH3:19].ClC1C=C(Cl)C=C(Cl)C=1C(Cl)=O>CN(C1C=CN=CC=1)C.C(Cl)Cl>[CH3:8][C:4]1[CH:5]=[CH:6][CH:7]=[C:2]([CH3:1])[C:3]=1[N:9]1[C:13](=[O:14])[CH2:12][CH:11]([C:15]([O:17][C:18]([CH3:21])([CH3:20])[CH3:19])=[O:16])[CH2:10]1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

93 g

|

|

Type

|

reactant

|

|

Smiles

|

CC1=C(C(=CC=C1)C)N1CC(CC1=O)C(=O)O

|

|

Name

|

|

|

Quantity

|

60 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)(C)O

|

[Compound]

|

Name

|

TEA

|

|

Quantity

|

110 mL

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

5 g

|

|

Type

|

catalyst

|

|

Smiles

|

CN(C)C=1C=CN=CC1

|

|

Name

|

|

|

Quantity

|

800 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)Cl

|

Step Two

|

Name

|

|

|

Quantity

|

108 g

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=C(C(=O)Cl)C(=CC(=C1)Cl)Cl

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirred for an additional 14 h

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added in portions over the course of 15 minutes such that the temperature

|

|

Duration

|

15 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

did not exceed 10° C

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

After the addition

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the ice bath was removed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

consumption of starting material and formation of desired product

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The mixture was filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

the filter cake was washed with EtOAc (100 mL) and ether (150 mL)

|

WASH

|

Type

|

WASH

|

|

Details

|

The filtrate was washed with two 200 mL portions of 1 M NaHSO4, four 200 mL portions of saturated aqueous NaHCO3, and brine (100 mL)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

After drying over MgSO4

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the organic phase was treated with 24 g of silica gel

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The filtrate was concentrated to 250 mL

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

diluted with hexane

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to form

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

an initial crop of 66 g was recovered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The filtrate was recovered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

recrystallized (ether/hexanes)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to afford a second crop (27 g)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

2.28 min, MS

|

|

Duration

|

2.28 min

|

Outcomes

Product

Details

Reaction Time |

14 h |

|

Name

|

|

|

Type

|

|

|

Smiles

|

CC1=C(C(=CC=C1)C)N1CC(CC1=O)C(=O)OC(C)(C)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |